Antimalarial agent 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 13 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s lifecycle, aiming to reduce the prevalence and severity of malaria infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 13 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties. The reaction conditions often involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures around 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which retain the core structure but exhibit different pharmacological properties.
Scientific Research Applications
Antimalarial agent 13 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different lifecycle stages.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial formulations and combination therapies.
Mechanism of Action
Antimalarial agent 13 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A 4-aminoquinoline that also targets heme detoxification but has seen widespread resistance.
Mefloquine: A quinoline-methanol with strong activity against multidrug-resistant Plasmodium falciparum.
Artemisinin: A sesquiterpene lactone that generates free radicals to damage parasite proteins.
Uniqueness
Antimalarial agent 13 is unique due to its specific binding affinity for heme and its ability to overcome some resistance mechanisms that affect other antimalarial drugs. Its synthetic versatility also allows for the development of various derivatives with potentially improved efficacy and safety profiles .
Properties
Molecular Formula |
C19H15ClN4O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15/h1-11H,12H2,(H2,21,22,23,24) |
InChI Key |
KLRNKMZSARWWTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNFPf-3539; GNF-Pf3539; GNF Pf-3539; GNF-Pf-3539 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.